2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide
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Overview
Description
“2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a well-known group of compounds that can mimic properties of DNA bases . The benzimidazole moiety has been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Scientific Research Applications
Synthesis and Tautomerism
Research into benzimidazoles, including furyl-substituted derivatives, highlights their synthesis through the condensation of o-phenylenediamine with carboxylic acids. The presence of furyl groups contributes to the compounds' tautomerism in certain solutions, demonstrating the compounds' dynamic chemical behavior which could be pertinent in developing responsive molecular systems (Lee, Jeoung, & Lee, 1996).
Oxidation and Derivative Formation
The oxidation of methyl groups in furyl-substituted benzimidazoles leads to various derivatives, underscoring the chemical versatility of these compounds. This process facilitates the exploration of new chemical pathways and potential applications in synthesizing novel materials or active pharmaceutical ingredients (El’chaninov, Simonov, & Simkin, 1982).
Photodegradation Studies
The study of photodegradation of furyl-benzimidazole derivatives, such as Fuberidazole, using advanced techniques reveals the formation of multiple degradation products. These findings have implications for understanding the environmental fate of such compounds and their potential use in light-sensitive applications (Melo et al., 1992).
Catalytic and Biological Activities
Furyl-substituted benzimidazole compounds have been identified as key intermediates in the synthesis of biologically active molecules. Their roles in catalyzing reactions, such as ethylene polymerization, and displaying significant antibacterial and antifungal activities highlight their potential in medicinal chemistry and materials science (Sun et al., 2010; Güven et al., 2007).
Supramolecular Chemistry
The development of supramolecular architectures using furyl-benzimidazole derivatives underscores the utility of these compounds in designing complex molecular systems. Their ability to engage in π-π interactions facilitates the formation of helical structures and networks, which are crucial in the field of supramolecular chemistry and nanotechnology (Sun et al., 2002).
Future Directions
properties
IUPAC Name |
N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,12-13H,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVNCRKKPTETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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